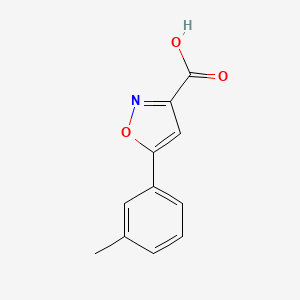

5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid

説明

5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted at position 5 with a 3-methylphenyl group and a carboxylic acid moiety at position 2. The isoxazole core provides structural rigidity, while the substituents influence its physicochemical properties and biological interactions.

特性

IUPAC Name |

5-(3-methylphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-3-2-4-8(5-7)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWVSFRKJMROOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629702 | |

| Record name | 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887979-11-5 | |

| Record name | 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of β-Ketoesters with Hydroxylamine Derivatives

A well-established method for synthesizing substituted oxazoles involves the cyclization of β-ketoesters or β-ketoacid derivatives with hydroxylamine or its derivatives to form the oxazole ring. For this compound, the typical approach includes:

Step 1: Preparation of an appropriate β-ketoester or β-ketoacid precursor bearing the 3-methylphenyl substituent. This can be achieved by condensation reactions involving 3-methylbenzoyl chloride or related aromatic precursors.

Step 2: Reaction of the β-ketoester with hydroxylamine hydrochloride under controlled conditions (e.g., reflux in ethanol or DMF) to form an oxime intermediate.

Step 3: Cyclodehydration or cyclization of the oxime intermediate to yield the oxazole ring system with the carboxylic acid group at the 3-position.

This method is supported by classical studies on isoxazole and oxazole chemistry, where similar phenyl-substituted oxazoles were synthesized via cyclization of β-ketoesters with hydroxylamine derivatives, followed by oxidation or hydrolysis to introduce the carboxylic acid functionality.

Lithiation and Carboxylation of Halogenated Isoxazoles

Another classical approach involves the lithiation of halogenated isoxazole derivatives followed by carboxylation with carbon dioxide:

Starting from 3-(3-methylphenyl)-5-chloroisoxazole, treatment with n-butyllithium generates a lithiated intermediate.

Subsequent reaction with dry ice (CO₂) introduces the carboxyl group at the 3-position.

Hydrolysis and purification yield the target this compound.

This method, while more specialized, allows for regioselective functionalization of the isoxazole ring and has been demonstrated in related phenyl-substituted isoxazole systems.

Modern and Scalable Synthetic Methods

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagents

A recent advancement in oxazole synthesis is the direct construction of 4,5-disubstituted oxazoles from carboxylic acids using triflylpyridinium reagents. This method offers:

High efficiency and scalability: The reaction proceeds via in situ formation of acylpyridinium salts from carboxylic acids.

Trapping with isocyanoacetates or tosylmethyl isocyanide: This step forms the oxazole ring directly.

Broad substrate scope: Including sterically hindered and sensitive functional groups, which is advantageous for 3-methylphenyl-substituted substrates.

Practical benefits: Recovery and reuse of the base DMAP, mild reaction conditions, and good yields (up to 94%).

This method is particularly promising for the synthesis of this compound by starting from the corresponding 3-methylphenyl-substituted carboxylic acid precursor.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Cyclization of β-ketoesters with hydroxylamine | β-ketoester precursor, hydroxylamine, reflux in ethanol or DMF | Well-established, straightforward | Multi-step, requires precursor synthesis | 70–85 |

| Lithiation and carboxylation of halogenated isoxazoles | 3-(3-methylphenyl)-5-chloroisoxazole, n-BuLi, CO₂ | Regioselective, direct carboxylation | Requires handling of organolithium reagents | 60–75 |

| Direct synthesis from carboxylic acids with triflylpyridinium reagent | Carboxylic acid, triflylpyridinium salt, isocyanoacetate, DMAP, DCM | High efficiency, scalable, mild conditions | Requires specialized reagents | 85–94 |

Detailed Research Findings and Notes

Reaction Monitoring and Purity: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress and assess purity. Melting point analysis and NMR spectroscopy confirm the structure and purity of the final product.

Spectroscopic Characterization: The carboxylic acid proton typically appears at 12–14 ppm in ^1H NMR, while methyl groups on the phenyl ring resonate around 2.3–2.5 ppm. FT-IR spectra show characteristic C=O stretching near 1700 cm⁻¹ and oxazole ring C=N stretching near 1600 cm⁻¹.

Optimization Parameters: Solvent choice (ethanol, DMF, dichloromethane), temperature (room temperature to reflux), and catalysts (e.g., p-toluenesulfonic acid, DMAP) significantly influence yield and selectivity. For lithiation methods, strict anhydrous conditions and low temperatures are critical.

Scalability: The triflylpyridinium reagent method has been demonstrated on gram scale with consistent yields, making it suitable for industrial applications.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| β-Ketoester preparation | 3-Methylbenzoyl chloride, base (e.g., pyridine) | 0–25°C | 2–4 hours | Formation of β-ketoester |

| Oxime formation | Hydroxylamine hydrochloride, ethanol or DMF | Reflux (80–100°C) | 4–8 hours | Formation of oxime intermediate |

| Cyclization to oxazole | Acid catalyst (p-TsOH), reflux | 100–120°C | 6–12 hours | Cyclodehydration step |

| Lithiation and carboxylation | n-Butyllithium, dry ice, THF | −78°C to 0°C | 1–3 hours | Organolithium reaction |

| Direct oxazole synthesis | Carboxylic acid, triflylpyridinium salt, isocyanoacetate, DMAP, DCM | Room temperature | 1–3 hours | Mild, scalable, high yield |

化学反応の分析

Types of Reactions

5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the oxazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl or oxazole ring.

科学的研究の応用

Chemical Properties and Structure

The compound features a five-membered oxazole ring with a carboxylic acid group and a 3-methylphenyl substituent. This structure contributes to its chemical reactivity and biological activity, making it a valuable building block in synthetic organic chemistry.

Organic Synthesis

5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

- Condensation Reactions : Used to form more complex molecules.

- Substitution Reactions : The presence of the carboxylic acid group allows for further functionalization of the compound.

- Cyclization Reactions : It can be involved in the formation of cyclic structures, enhancing molecular complexity.

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Potential Products |

|---|---|---|

| Condensation | Combines with other compounds to form larger molecules | Various heterocycles |

| Substitution | Introduces new functional groups onto the aromatic or oxazole ring | Functionalized derivatives |

| Cyclization | Forms new cyclic compounds | Complex polycyclic structures |

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit biological activities that are beneficial in medicinal chemistry. Potential applications include:

- Anti-inflammatory Agents : Similar compounds have shown promise as nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Activity : Studies suggest that modifications to the oxazole ring can enhance antimicrobial properties.

Case Study: Anti-inflammatory Activity

A study demonstrated that certain derivatives exhibited significant anti-inflammatory effects comparable to established NSAIDs. The mechanism involved inhibition of specific enzymes related to inflammation pathways.

Material Science

In material science, this compound is explored for its potential use in developing specialty chemicals and materials. Its unique chemical properties make it suitable for:

- Polymer Synthesis : Incorporation into polymer matrices to enhance thermal stability and mechanical properties.

- Coating Applications : Its reactivity allows for use in protective coatings with improved durability.

Biological Interactions

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.

Table 2: Biological Targets and Activities

| Biological Target | Interaction Type | Implications |

|---|---|---|

| Enzymes | Inhibition | Potential for drug development |

| Receptors | Binding | Modulation of physiological responses |

作用機序

The mechanism of action of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and the phenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related 1,2-oxazole-3-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Substituent Variations and Electronic Effects

Aromatic Substituents

- 5-(4-Cyanophenyl)-1,2-oxazole-3-carboxylic acid (CAS 1375064-45-1): The electron-withdrawing cyano group enhances acidity of the carboxylic acid and may increase reactivity in coupling reactions. This compound is used in industrial research but lacks detailed biological data .

- Its safety profile includes hazards typical of halogenated compounds .

- 5-(4-Hydroxyphenyl)-1,2-oxazole-3-carboxylic acid :

The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. Its molecular weight (205.17 g/mol) is lower than the target compound, suggesting better bioavailability .

Heterocyclic and Aliphatic Substituents

- 5-(Furan-2-yl)-1,2-oxazole-3-carboxylic acid :

The furan ring contributes π-electron density, enhancing interactions in metal coordination or π-stacking. This derivative is used in synthesizing Ceapin-A7, a compound studied for protein interactions . - 5-Methyl-1,2-oxazole-3-carboxylic acid :

A simpler analog with a methyl group at position 3. Its crystal structure (P1 space group) reveals dimerization via O–H⋯O hydrogen bonds and π-π stacking, absent in bulkier aryl-substituted derivatives .

Physicochemical Properties

生物活性

5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring fused with a carboxylic acid group and a methylphenyl substituent. The structural formula can be represented as follows:

This structure is pivotal for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds containing oxazole moieties generally possess broad-spectrum antimicrobial effects, which may be attributed to their ability to disrupt microbial cell functions .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties . It is hypothesized that the oxazole ring contributes to the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in the inflammatory response. A review highlights that oxazole derivatives can serve as effective COX inhibitors, suggesting similar potential for this compound .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The oxazole ring enhances binding affinity to enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. Detailed molecular docking studies are necessary to elucidate these interactions further .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | , |

| Anti-inflammatory | Inhibits COX-2 activity | , |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of oxazole compounds, including this compound, exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). These studies revealed dose-dependent induction of apoptosis, suggesting potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid?

A two-step approach is typically used:

- Step 1 : Cyclocondensation of 3-methylbenzaldehyde derivatives with hydroxylamine to form the oxazole ring.

- Step 2 : Carboxylic acid functionalization via oxidation of a methyl group or hydrolysis of a nitrile intermediate. Purification often involves recrystallization from ethanol/water mixtures, followed by characterization via -NMR (δ 8.2–7.1 ppm for aromatic protons) and HPLC (≥97% purity criteria) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Single-crystal X-ray diffraction is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) is typical.

- Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of displacement parameters and hydrogen bonding networks. Validate geometric parameters with PLATON to detect outliers in bond lengths/angles .

- Visualization : ORTEP-3 is recommended for generating thermal ellipsoid plots .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.

- Emergency measures : For skin contact, rinse with 0.1 M NaOH followed by water. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like HSP90 (PDB: 3D0E). Analyze binding poses for hydrogen bonds with Lys58 or hydrophobic interactions in the ATP-binding pocket .

Q. What strategies address contradictions in spectroscopic data during structural validation?

- Cross-validation : Compare experimental -NMR shifts (e.g., carbonyl C=O at ~170 ppm) with computed values from ACD/Labs or ChemDraw.

- X-ray vs. NMR discrepancies : Re-examine sample purity (via TLC) or consider polymorphic forms. Use SHELXH to refine occupancy ratios in disordered crystal structures .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Accelerated degradation studies : Incubate solutions at 40°C/75% RH for 4 weeks. Monitor degradation products via LC-MS.

- pH stability : Test in buffers (pH 1–12). Acidic conditions may hydrolyze the oxazole ring, while alkaline media could decarboxylate the carboxylic acid group .

Q. What techniques evaluate its inhibitory activity against enzymes like HSP90?

- In vitro assays : Use fluorescence polarization (FP) with FITC-labeled geldanamycin. Calculate IC values from dose-response curves.

- Cellular assays : Measure HER2 degradation in SKBr-3 breast cancer cells via Western blot after 24-hour treatment .

Q. How are intermolecular interactions in co-crystals or salts analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。